4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol 4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol
Brand Name: Vulcanchem
CAS No.: 117107-08-1
VCID: VC3413384
InChI: InChI=1S/C13H28O2Si/c1-13(2,3)16(4,5)15-10-11-6-8-12(14)9-7-11/h11-12,14H,6-10H2,1-5H3
SMILES: CC(C)(C)[Si](C)(C)OCC1CCC(CC1)O
Molecular Formula: C13H28O2Si
Molecular Weight: 244.44 g/mol

4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol

CAS No.: 117107-08-1

Cat. No.: VC3413384

Molecular Formula: C13H28O2Si

Molecular Weight: 244.44 g/mol

* For research use only. Not for human or veterinary use.

4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol - 117107-08-1

Specification

CAS No. 117107-08-1
Molecular Formula C13H28O2Si
Molecular Weight 244.44 g/mol
IUPAC Name 4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexan-1-ol
Standard InChI InChI=1S/C13H28O2Si/c1-13(2,3)16(4,5)15-10-11-6-8-12(14)9-7-11/h11-12,14H,6-10H2,1-5H3
Standard InChI Key IVBYRRSNLLPMIO-UHFFFAOYSA-N
SMILES CC(C)(C)[Si](C)(C)OCC1CCC(CC1)O
Canonical SMILES CC(C)(C)[Si](C)(C)OCC1CCC(CC1)O

Introduction

Chemical Identity and Structural Properties

Basic Identification

4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol is registered under CAS number 117107-08-1 and possesses the molecular formula C₁₃H₂₈O₂Si . This compound is also identified in chemical databases by its MDL number MFCD28063759 . The IUPAC nomenclature provides several acceptable naming conventions for this structure, including 4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexan-1-ol and 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol .

Structural Characteristics

The molecular structure features a cyclohexane ring with two key functional groups: a hydroxyl group directly attached to the cyclohexane ring at position 1, and a hydroxymethyl group at position 4 that has been protected with a tert-butyldimethylsilyl (TBDMS) group. The TBDMS protection creates an ether linkage that shields one hydroxyl functionality while leaving the other accessible for further chemical transformations .

The compound is characterized by its InChI code: 1S/C13H28O2Si/c1-13(2,3)16(4,5)15-10-11-6-8-12(14)9-7-11/h11-12,14H,6-10H2,1-5H3, and the InChI key: IVBYRRSNLLPMIO-UHFFFAOYSA-N . These identifiers uniquely define the molecular connectivity and stereochemistry.

Physical and Chemical Properties

4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol exists as a liquid or viscous liquid to semi-solid substance at room temperature . The compound possesses a molecular weight of 244.45 g/mol, which aligns with its calculated monoisotopic mass of 244.185857 . Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of 4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol

PropertyValueReference
Molecular FormulaC₁₃H₂₈O₂Si
Molecular Weight244.45 g/mol
Physical StateLiquid or viscous liquid/semi-solid
Standard Purity95%
Recommended StorageInert atmosphere, 2-8°C
InChI KeyIVBYRRSNLLPMIO-UHFFFAOYSA-N
Monoisotopic Mass244.185857

Synthesis and Chemical Reactivity

Chemical Reactivity

The compound's reactivity profile is defined by two key features:

  • The free hydroxyl group on the cyclohexane ring remains available for chemical transformations including oxidation, esterification, or further protection with different protecting groups.

  • The TBDMS-protected hydroxymethyl group is stable under various reaction conditions, particularly basic conditions, but can be selectively deprotected using fluoride sources such as tetrabutylammonium fluoride (TBAF).

This differential reactivity makes 4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol a valuable intermediate in multi-step syntheses where selective transformations are required.

Applications in Organic Synthesis

As a Protected Intermediate

The primary application of 4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol is as a protected intermediate in organic synthesis. The TBDMS group serves as a protecting group for the primary alcohol function, while the secondary alcohol remains available for selective reactions. This protection strategy is particularly valuable in complex synthesis pathways where sequential transformations must target specific functional groups.

The compound finds utility in the synthesis of natural products, pharmaceuticals, and other complex molecules where regioselective transformations are critical. The TBDMS group offers advantages including:

  • Stability under various reaction conditions, particularly basic conditions and many nucleophilic reactions

  • Resistance to hydrogenation conditions

  • Selective removal using fluoride sources

Chemical Building Block

As a functionalized cyclohexane derivative, this compound serves as a valuable building block for constructing more complex molecular architectures. The cyclohexane ring provides a well-defined three-dimensional scaffold, while the differentially protected hydroxyl groups allow for regioselective modifications.

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